5-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-[1-(2-methylpropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-6(2)4-14-5-7(3-11-14)8-12-13-9(10)15-8/h3,5-6H,4H2,1-2H3,(H2,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMISWEXKLMQOFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(2-Methylpropyl)-3,5-diaminopyrazole with thiocarbonyl compounds under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, leading to the formation of the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the thiadiazole ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: N-bromosuccinimide in chloroform.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
5-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiadiazole Derivatives
The biological and physicochemical properties of 1,3,4-thiadiazoles are highly dependent on substituents. Below is a comparison with key analogs:
Key Observations :
- Electron-withdrawing groups (e.g., pyridyl) enhance hydrogen bonding and crystallinity .
- Amino groups and tertiary amines (e.g., pyrrolidinyl) balance solubility and target affinity .
Anticancer Activity:
- Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine : Demonstrated IC₅₀ values as low as 1.28 µg/mL against MCF7 breast cancer cells .
- 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine derivatives : Showed selective cytotoxicity toward cervical (HeLa) and liver (Hep-G2) cancer lines .
Enzyme Inhibition:
Activity Trends :
Physicochemical and ADMET Properties
While ADMET data for the target compound are unavailable, analogs provide insights:
Critical Factors :
- logP : Optimal range (2–3) for bioavailability.
- Molecular weight : <500 g/mol for oral bioavailability (per Lipinski’s Rule of Five).
Biological Activity
5-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H27N5 and a molecular weight of approximately 289.42 g/mol. Its structure includes a thiadiazole ring and a pyrazole moiety , which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H27N5 |
| Molecular Weight | 289.42 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against both gram-positive and gram-negative bacteria, as well as antifungal properties. Studies suggest that derivatives of thiadiazole compounds often exhibit moderate to strong antimicrobial activity.
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators.
- Antitumor Effects : There is evidence suggesting that it may have antitumor properties, possibly by inducing apoptosis in cancer cells through various molecular pathways.
The biological activity of this compound is attributed to its ability to interact with various biological targets such as enzymes and receptors. These interactions can modify the activity of these targets, leading to therapeutic effects. For instance:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or tumor growth.
- Receptor Interaction : It could bind to receptors modulating cellular signaling pathways related to inflammation or cancer progression.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results indicated significant inhibition zones against tested bacterial strains, highlighting its potential as an antimicrobial agent.
- Anti-inflammatory Research : In vitro studies demonstrated that the compound reduced the production of inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory drug.
- Antitumor Activity : Research on cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to control groups, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features |
|---|---|
| 1-methyl-5-(2-methylpropyl)-1H-pyrazole | Contains a single pyrazole ring |
| 5-methyl-1-(2-methylpropyl)-1H-pyrazole | Methyl substitution on the pyrazole ring |
| 1-(2-methylpropyl)-1H-pyrazole-3-amines | Similar pyrazole structure but lacks thiadiazole |
The dual ring system (pyrazole and thiadiazole) combined with specific alkyl substituents in this compound contributes to its distinct chemical reactivity and biological properties compared to other compounds.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 5-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine?
Methodological Answer: The compound is synthesized via cyclocondensation and functionalization. A typical route involves:
Cyclization : Reacting a pyrazole-4-carboxylic acid derivative (e.g., 1-(2-methylpropyl)-1H-pyrazole-4-carbonyl chloride) with thiosemicarbazide in the presence of POCl₃ or concentrated H₂SO₄ to form the thiadiazole core .
Functionalization : Introducing substituents via reactions with aldehydes or acyl chlorides. For example, condensation with aromatic aldehydes in ethanol, followed by cycloaddition with chloroacetyl chloride in DMF/triethylamine to modify the thiadiazole ring .
Purification : Recrystallization from ethanol/water or DMSO/water mixtures .
Q. Key Data :
- Yield optimization requires precise control of reaction temperature (90–120°C) and stoichiometry (1:3 molar ratio of acid to POCl₃) .
- Confirmation via IR (N–H stretch at ~3300 cm⁻¹) and ¹H NMR (pyrazole protons at δ 7.5–8.2 ppm) .
Advanced Structural Analysis
Q. Q2. How is the crystal structure of this compound determined, and what insights does it provide?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation:
Crystallization : Slow evaporation of acetone/ethanol solutions produces diffraction-quality crystals .
Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K.
Key Findings :
- Two independent molecules (A and B) in the asymmetric unit with dihedral angles of 18.2° (A) and 30.3° (B) between thiadiazole and pyridine rings .
- N–H···N hydrogen bonds form a 2D supramolecular network, influencing packing and stability .
Q. Implications :
- Non-coplanar rings suggest conformational flexibility, critical for ligand-receptor interactions in drug design .
Mechanistic Studies
Q. Q3. What reaction mechanisms govern the cyclocondensation step in synthesizing the thiadiazole core?
Methodological Answer: The cyclocondensation follows a nucleophilic acyl substitution pathway:
Activation : POCl₃ converts the carboxylic acid to an acyl chloride.
Nucleophilic Attack : Thiosemicarbazide attacks the carbonyl carbon, forming a thioamide intermediate.
Cyclization : Intramolecular dehydration forms the 1,3,4-thiadiazole ring .
Q. Validation :
- Kinetic studies show rate dependence on POCl₃ concentration and temperature .
- Side products (e.g., oxadiazoles) form if sulfur sources (e.g., KSCN) are impure .
Advanced Synthetic Optimization
Q. Q4. How can computational methods improve reaction design for this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches optimize conditions:
Transition State Analysis : Identify energy barriers for cyclization steps.
Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
Machine Learning : Train models on experimental data (e.g., yields, reaction times) to predict optimal reagent ratios .
Q. Case Study :
- ICReDD’s workflow reduces trial-and-error by 50% through computational-experimental feedback loops .
Biological Activity Profiling
Q. Q5. What methodologies are used to evaluate the biological activity of this compound?
Methodological Answer:
Antimicrobial Assays :
- Broth Microdilution : MIC values against S. aureus and E. coli (NCCLS guidelines).
- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
Anticancer Screening :
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
Enzyme Inhibition :
- Docking studies (AutoDock Vina) targeting dihydrofolate reductase (DHFR) .
Q. Data Interpretation :
- Contradictions in activity across studies may arise from crystal packing differences (e.g., hydrogen-bonding networks altering solubility) .
Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies in reported biological activities?
Methodological Answer:
Control Variables : Ensure consistent purity (>95%, HPLC), solvent (DMSO vs. saline), and cell lines .
Structural Reanalysis : Compare SCXRD data to confirm polymorphism or hydration state differences .
Statistical Validation : Use ANOVA to assess significance of activity variations across labs .
Q. Example :
- Varying fungicidal IC₅₀ values (10–50 µM) may stem from differences in spore preparation methods .
Advanced Functionalization Strategies
Q. Q7. What strategies enable regioselective modification of the pyrazole and thiadiazole rings?
Methodological Answer:
Electrophilic Substitution :
Cross-Coupling :
Protection/Deprotection :
Q. Yield Optimization :
Stability and Degradation Studies
Q. Q8. What methodologies assess the compound’s stability under storage and physiological conditions?
Methodological Answer:
Forced Degradation :
- Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1A guidelines).
Analytical Monitoring :
pH Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
